molecular formula C23H25ClF3N5O B8064698 (3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N-propan-2-ylpyrrolidine-1-carboxamide

(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N-propan-2-ylpyrrolidine-1-carboxamide

Cat. No.: B8064698
M. Wt: 479.9 g/mol
InChI Key: OINGHOPGNMYCAB-INIZCTEOSA-N
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Description

The compound with the identifier “(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N-propan-2-ylpyrrolidine-1-carboxamide” is a potent and selective inhibitor of PAK1, a kinase involved in various cellular processes. This compound is known for its high specificity and efficacy in inhibiting PAK1, making it a valuable tool in scientific research, particularly in the study of cancer and other diseases where PAK1 plays a crucial role .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of specific reagents and catalysts to ensure high yield and purity. Detailed synthetic routes are often proprietary, but they generally involve standard organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure consistency and efficiency on a larger scale. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a range of derivatives with varying functional groups .

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by selectively binding to PAK1, inhibiting its kinase activity. This inhibition disrupts various cellular pathways that PAK1 regulates, including cell proliferation, survival, and motility. The molecular targets include the ATP-binding site of PAK1, and the pathways involved are those related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other PAK1 inhibitors and kinase inhibitors with overlapping targets. Examples are:

Uniqueness

What sets (3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N-propan-2-ylpyrrolidine-1-carboxamide apart is its high specificity for PAK1 over other kinases, making it a valuable tool for targeted research. Its unique structure allows for selective binding, reducing off-target effects and increasing its efficacy in inhibiting PAK1 .

Properties

IUPAC Name

(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N-propan-2-ylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClF3N5O/c1-13(2)28-23(33)31-8-7-16(11-31)29-22-17-9-14(24)3-5-19(17)32(12-21(26)27)20-6-4-15(25)10-18(20)30-22/h3-6,9-10,13,16,21H,7-8,11-12H2,1-2H3,(H,28,33)(H,29,30)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINGHOPGNMYCAB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(C1)NC2=NC3=C(C=CC(=C3)F)N(C4=C2C=C(C=C4)Cl)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)N1CC[C@@H](C1)NC2=NC3=C(C=CC(=C3)F)N(C4=C2C=C(C=C4)Cl)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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